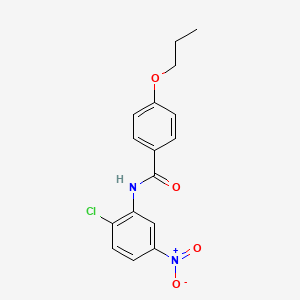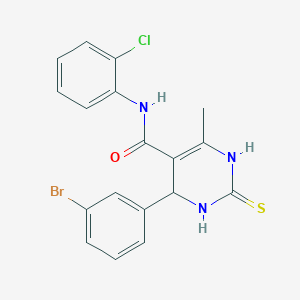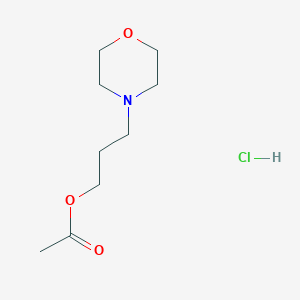
N-(2-chloro-5-nitrophenyl)-4-propoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloro-5-nitrophenyl)-4-propoxybenzamide, also known as CNPPB, is a chemical compound that is widely used in scientific research. It belongs to the class of benzamides and has been extensively studied for its pharmacological properties.
Wirkmechanismus
N-(2-chloro-5-nitrophenyl)-4-propoxybenzamide acts as a selective antagonist of the TRPC6 channel by binding to a specific site on the channel protein. This binding prevents the influx of calcium ions into cells, which is essential for many cellular processes such as muscle contraction, neurotransmitter release, and gene expression. By inhibiting the TRPC6 channel, N-(2-chloro-5-nitrophenyl)-4-propoxybenzamide can modulate these processes and has potential therapeutic applications in various diseases.
Biochemical and Physiological Effects:
N-(2-chloro-5-nitrophenyl)-4-propoxybenzamide has been shown to have several biochemical and physiological effects. It can modulate the activity of ion channels, receptors, and enzymes, which are involved in various cellular processes. N-(2-chloro-5-nitrophenyl)-4-propoxybenzamide has been shown to reduce the influx of calcium ions in cells, which can lead to the inhibition of muscle contraction, neurotransmitter release, and gene expression. It has also been shown to have anti-inflammatory and anti-apoptotic effects in various cell types.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-chloro-5-nitrophenyl)-4-propoxybenzamide has several advantages and limitations for lab experiments. Its selectivity for TRPC6 channels makes it a valuable tool for studying the role of this channel in various physiological and pathological processes. However, its potency and specificity can vary depending on the cell type and experimental conditions. N-(2-chloro-5-nitrophenyl)-4-propoxybenzamide can also have off-target effects on other ion channels and receptors, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for the use of N-(2-chloro-5-nitrophenyl)-4-propoxybenzamide in scientific research. One potential application is in the study of neurological disorders such as epilepsy, where the TRPC6 channel has been implicated in the pathogenesis of the disease. N-(2-chloro-5-nitrophenyl)-4-propoxybenzamide could be used to investigate the role of TRPC6 channels in seizure activity and could potentially lead to the development of new therapies for epilepsy. Another potential application is in the study of cardiovascular diseases, where TRPC6 channels have been shown to play a role in the regulation of blood pressure and cardiac function. N-(2-chloro-5-nitrophenyl)-4-propoxybenzamide could be used to investigate the role of TRPC6 channels in these processes and could potentially lead to the development of new therapies for cardiovascular diseases.
Conclusion:
In conclusion, N-(2-chloro-5-nitrophenyl)-4-propoxybenzamide is a valuable tool for scientific research due to its selective inhibition of the TRPC6 ion channel. It has been extensively studied for its pharmacological properties and has potential therapeutic applications in various diseases. However, its potency and specificity can vary depending on the cell type and experimental conditions, and it can have off-target effects on other ion channels and receptors. Future research should focus on the development of more potent and selective TRPC6 channel blockers and on the investigation of the role of TRPC6 channels in various physiological and pathological processes.
Synthesemethoden
N-(2-chloro-5-nitrophenyl)-4-propoxybenzamide can be synthesized by the reaction of 2-chloro-5-nitroaniline with 4-propoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is obtained after purification by column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(2-chloro-5-nitrophenyl)-4-propoxybenzamide has been used in various scientific research studies, including neuroscience, pharmacology, and physiology. It is mainly used as a selective blocker of the TRPC6 ion channel, which is involved in the regulation of calcium influx in cells. N-(2-chloro-5-nitrophenyl)-4-propoxybenzamide has been shown to inhibit the TRPC6 channel in a dose-dependent manner, making it a valuable tool for studying the role of this channel in various physiological and pathological processes.
Eigenschaften
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c1-2-9-23-13-6-3-11(4-7-13)16(20)18-15-10-12(19(21)22)5-8-14(15)17/h3-8,10H,2,9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQFCRCROUNFKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-5-nitrophenyl)-4-propoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(4-ethoxyphenyl)amino]carbonyl}-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4941843.png)
![5-{2-[2-(2-methoxyphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4941844.png)
![3-{[(4-hydroxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4941846.png)
![8-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride](/img/structure/B4941856.png)

![ethyl [6-bromo-2-(4-chlorophenyl)-4-phenyl-3(4H)-quinazolinyl]acetate](/img/structure/B4941871.png)
![N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]alaninamide](/img/structure/B4941873.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-bromophenoxy)acetyl]piperazine oxalate](/img/structure/B4941878.png)

![3-chloro-4-[(1-{[(4S)-4-isopropenyl-1-cyclohexen-1-yl]methyl}-4-piperidinyl)oxy]-N-(2-methoxyethyl)benzamide](/img/structure/B4941897.png)

![2-chloro-6-ethoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B4941914.png)
![(4-methoxy-3-biphenylyl)[4-(methylthio)benzyl]amine](/img/structure/B4941925.png)
